molecular formula C36H51BF4O4Ru2- B15137366 Anticancer agent 161

Anticancer agent 161

Cat. No.: B15137366
M. Wt: 836.7 g/mol
InChI Key: XOELBPHXQBPFLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Anticancer Agent 161, identified as Thymoquinone, is a bioactive quinone compound derived from Nigella sativa (black seed). It exhibits broad-spectrum anticancer activity through multifaceted mechanisms, including:

  • Apoptosis induction via p53-dependent and independent pathways, caspase activation, and modulation of Bcl-2 family proteins (e.g., downregulation of anti-apoptotic Bcl-2 and Bcl-xL, upregulation of pro-apoptotic Bax) .
  • Cell cycle arrest by reducing cyclin B1 and D1 expression .
  • Antioxidant and anti-inflammatory effects, targeting NF-κB and reactive oxygen species (ROS) pathways .

Preclinical studies highlight its potency against estrogen receptor (ER)-positive and ER-negative breast cancer cells, with an IC50 of 31.2 µg/mL in MCF-7 cells . Its low toxicity profile and ability to sensitize resistant cells make it a promising candidate for combination regimens .

Properties

Molecular Formula

C36H51BF4O4Ru2-

Molecular Weight

836.7 g/mol

IUPAC Name

carbanide;cyclopentene;17-ethenylidene-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-ol;methanone;ruthenium(3+);ruthenium(4+);tetrafluoroborate

InChI

InChI=1S/C20H23O.2C5H8.3CHO.3CH3.BF4.2Ru/c1-3-14-5-9-19-18-7-4-13-12-15(21)6-8-16(13)17(18)10-11-20(14,19)2;2*1-2-4-5-3-1;3*1-2;;;;2-1(3,4)5;;/h1,6,8,12,17-19,21H,4-5,7,9-11H2,2H3;2*1-2H,3-5H2;3*1H;3*1H3;;;/q-1;;;7*-1;+3;+4

InChI Key

XOELBPHXQBPFLF-UHFFFAOYSA-N

Canonical SMILES

[B-](F)(F)(F)F.[CH3-].[CH3-].[CH3-].CC12CCC3C(C1CCC2=C=[CH-])CCC4=C3C=CC(=C4)O.[CH-]=O.[CH-]=O.[CH-]=O.C1CC=CC1.C1CC=CC1.[Ru+3].[Ru+4]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Anticancer agent 161 involves a series of chemical reactions that typically include the formation of an alkynol structure. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents and catalysts to facilitate the formation of the desired compound. For example, continuous flow synthesis has been employed to improve the preparation of various anticancer drugs, including this compound .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow chemistry, which offers several advantages over traditional batch processes. These advantages include better heat and mass transfer, improved process control and safety, and the ability to integrate in-line analysis and purification tools into telescoped sequences .

Chemical Reactions Analysis

Mechanism of Action

IAP Inhibition and Apoptosis Induction
LCL161 binds to IAPs, disrupting their interaction with caspases and death receptors. This binding induces autoubiquitination and proteasomal degradation of cIAP1, leading to TNF-α release and subsequent caspase activation . Key molecular effects include:

  • Downregulation of IAPs : LCL161 reduces XIAP, cIAP1, and cIAP2 levels, sensitizing cancer cells to apoptosis.

  • Caspase Activation : TNF-α signaling via TNFR1 triggers caspase-8 activation, initiating extrinsic apoptosis .

Synergistic Effects with Chemotherapeutics
LCL161 enhances the efficacy of DNA-damaging agents (e.g., topotecan) by overcoming drug resistance. For example, combination therapy with oxaliplatin or 5-fluorouracil improves chemosensitivity by depleting polyamine pools and modulating SSAT expression .

Chemical Interactions and Combination Therapies

Combination with Caspase Inhibitors (CI)
Paradoxically, LCL161 combined with caspase inhibitors (e.g., z-VAD-fmk) enhances apoptosis in drug-resistant breast cancer cells (MCF-7/DDR). Proteomic analysis revealed downregulation of key proteins:

ProteinRoleEffect of LCL161 + CI
RRM2Ribonucleotide reductase subunitDownregulated → reduced DNA synthesis
CDK4Cell cycle progressionDownregulated → G1/S-phase arrest
ITGB1Integrin β1Downregulated → loss of adhesion/migration

This combination disrupts cancer pathways (PI3K-Akt, p53) and triggers ATP depletion, facilitating apoptosis .

Target Pathways and Biomarkers

SSAT Modulation
LCL161 upregulates SSAT (spermidine/spermine N1-acetyltransferase), altering polyamine metabolism. This enzyme acts as a diagnostic biomarker and therapeutic target, as its overexpression correlates with malignancy and enhances chemosensitivity .

Key Signaling Pathways

  • NF-κB Signaling : LCL161 induces non-canonical NF-κB activation, promoting TNF-α production.

  • PI3K-Akt : Inhibition of this pathway reduces survival signaling in cancer cells.

Clinical and Preclinical Findings

Sensitivity in Recurrent Cancers
LCL161 demonstrated strong ex vivo sensitivity in patient-derived organoids (PDOs) of recurrent KRAS-mutated rectal cancer, linked to TNF-α and RIPK1 signaling .

Limitations in Combination Therapies
Despite preclinical synergy with paclitaxel and topoisomerase inhibitors, clinical trials (e.g., with topotecan) showed limited efficacy due to toxicity (myelosuppression) and resistance mechanisms .

Structural and Functional Considerations

While detailed synthesis pathways for LCL161 are not explicitly provided in the reviewed sources, its mechanism involves:

  • IAP Binding Affinity : High specificity for BIR3 domains.

  • Cellular Uptake : Likely facilitated by lipophilicity, enabling cytoplasmic membrane penetration.

Scientific Research Applications

Anticancer agent 161 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Anticancer agent 161 involves triggering autophagy and depleting mitochondrial membrane potential. This compound interacts with specific molecular targets and pathways within cancer cells, leading to the induction of autophagy, a process that helps to degrade and recycle cellular components. Additionally, it disrupts the mitochondrial membrane potential, which is crucial for maintaining cellular energy production and survival .

Comparison with Similar Compounds

Comparison with Similar Compounds

Mechanism of Action

Compound Key Mechanisms IC50 (MCF-7 Cells) Resistance Mechanisms
Thymoquinone - Caspase-9 activation
- Bcl-2/Bax modulation
- Cyclin downregulation
- NF-κB inhibition
31.2 µg/mL Limited data; potential synergy overcomes resistance
Tamoxifen - ERα antagonism
- ERK1/2 pathway activation
- Mitochondrial membrane permeabilization
- P-glycoprotein (MDR1)-mediated efflux
62.5 µg/mL ERα/HER2 upregulation, TGF-α overexpression
Curcumin - NF-κB/AP-1 inhibition
- COX-2/MMP-9 downregulation
- EGFR/HER2 suppression
N/A Poor bioavailability, rapid metabolism

Efficacy and Synergy

  • Single-Agent Activity: Thymoquinone achieves 71.43% inhibition in MCF-7 cells, outperforming Tamoxifen (48.05% inhibition) . Tamoxifen’s higher IC50 (62.5 µg/mL) reflects its reliance on ER signaling, which is less effective in ER-negative or resistant tumors .
  • Combination Therapy: Thymoquinone + Tamoxifen reduces IC50 to 7.8 µg/mL, demonstrating synergistic apoptosis via enhanced caspase-9 activity and mitochondrial cytochrome C release . Tamoxifen’s chronic use may promote tumor progression in some settings due to estrogen-like effects, but combination with Thymoquinone counteracts this by downregulating survival pathways like Akt/GSK-3α .

Resistance and Tolerability

  • Tamoxifen : Resistance arises from ER pathway reactivation, HER2 amplification, and MDR1 overexpression, limiting long-term efficacy .

Key Research Findings

Table 1: Comparative Anticancer Activity in MCF-7 Cells

Treatment Cell Viability (%) Inhibition (%) Mechanism Synergy
Thymoquinone (50 µg/mL) 16.84 83.16 Caspase-9 activation, Bax/Bcl-2 modulation
Tamoxifen (20 mg/kg) 83.16 16.84 ERK1/2 pathway, mitochondrial disruption
Combination Therapy 51.95 48.05 Enhanced cytochrome C release, Akt suppression

Table 2: Pharmacokinetic and Clinical Profiles

Parameter Thymoquinone Tamoxifen
Bioavailability Low (oral) High
Metabolism Hepatic (CYP3A4) Hepatic (CYP2D6)
Clinical Use Preclinical FDA-approved (ER+ breast cancer)
Major Toxicity None reported Thromboembolism, endometrial hyperplasia

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.